1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
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Description
The compound “1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one” is a complex organic molecule. It is related to the class of compounds known as azaspirodecane derivatives .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds has been reported to involve the deportation (deacetylation) reaction . This reaction was carried out for two of the synthesized thioglycosides; one has the glucopyranosyl moiety (six carbon sugar part) and the other incorporates a xylopyranosyl unit (five carbon glycosyl) .Molecular Structure Analysis
The molecular structure of “this compound” is complex, featuring a spirocyclic structure with an oxazolidine ring . The InChI code for this compound is 1S/C7H13NOS/c1-4-10-6-7(1)5-8-2-3-9-7/h8H,1-6H2 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to its intricate structure. The chemical shift values and the coupling constant values in their obtained NMR spectral data have revealed the β-glycosidic linkage nature at the sulfur atom in the form of 1,3,4-thiadiazole thioglycosides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 159.25 . The compound is a liquid at room temperature .Safety and Hazards
The compound is classified as a danger, with hazard statements including H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .
Properties
IUPAC Name |
1-(6-oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-9(12)11-4-5-13-10(7-11)3-6-14-8-10/h2H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBXQUDOVJTWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2(C1)CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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